

Cilofungin: A Technical Chronicle of a Promising Antifungal Agent's Rise and Fall

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An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of cilofungin.

Introduction

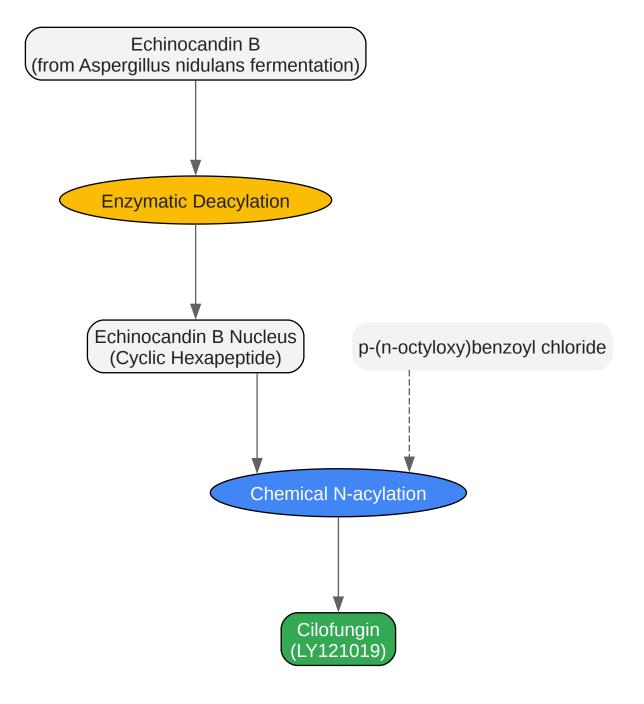
Cilofungin (LY121019) emerged in the 1980s as a promising semi-synthetic antifungal agent, representing the first of the echinocandin class to enter clinical development. Its novel mechanism of action, targeting the fungal cell wall, offered a significant advantage over existing antifungal therapies. This technical guide provides a comprehensive overview of the discovery and development history of cilofungin, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the ultimate reasons for its withdrawal from development.

Discovery and Synthesis

Cilofungin was developed by Eli Lilly and Company as a derivative of echinocandin B, a natural lipopeptide product of the fungus Aspergillus nidulans. While echinocandin B itself exhibited potent antifungal activity, it was associated with significant hemolytic toxicity. The development of cilofungin aimed to mitigate this toxicity while retaining the antifungal efficacy.

The synthesis of cilofungin from echinocandin B is a two-step process involving enzymatic deacylation followed by chemical reacylation.





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Figure 1: Synthesis of Cilofungin from Echinocandin B.

Experimental Protocols

Enzymatic Deacylation of Echinocandin B:

A detailed protocol for the enzymatic deacylation of echinocandin B to its nucleus was not extensively published in the available literature. However, the process generally involves the



use of a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis. The fermentation broth containing echinocandin B would be incubated with the deacylase under controlled conditions of temperature, pH, and aeration to cleave the fatty acid side chain.

Chemical N-acylation of the Echinocandin B Nucleus:

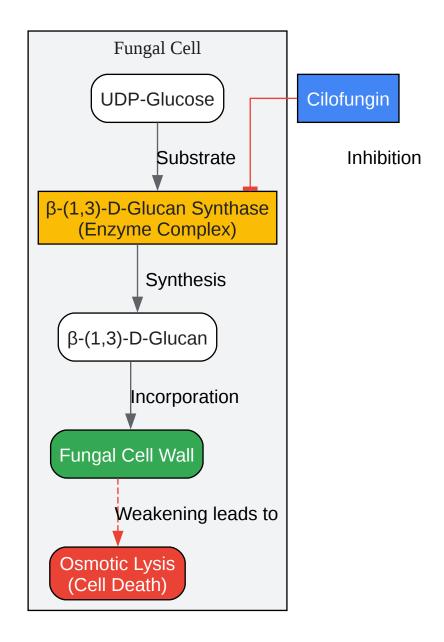
The reacylation step to produce cilofungin involves the chemical modification of the echinocandin B nucleus. A general procedure would be as follows:

- Activation of the Acyl Group: The carboxylic acid of p-(n-octyloxy)benzoic acid is activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent.
- Coupling Reaction: The activated p-(n-octyloxy)benzoic acid is then reacted with the free amino group of the echinocandin B nucleus in an appropriate aprotic solvent.
- Purification: The resulting cilofungin is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Mechanism of Action

Cilofungin, like other echinocandins, exerts its antifungal effect by inhibiting the synthesis of β -(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β -(1,3)-D-glucan synthase. The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.





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Figure 2: Mechanism of Action of Cilofungin.

Experimental Protocols

(1,3)- β -D-Glucan Synthase Inhibition Assay:

A typical protocol to determine the inhibitory activity of cilofungin against (1,3)- β -D-glucan synthase involves the following steps:



- Enzyme Preparation: A crude enzyme preparation containing (1,3)-β-D-glucan synthase is obtained from fungal cell lysates.
- Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, and the substrate, UDP-[14C]glucose.
- Inhibition Assay: Various concentrations of cilofungin are added to the reaction mixture.
- Incubation: The reaction is incubated at an optimal temperature for a defined period.
- Quantification: The amount of radiolabeled glucan produced is quantified by measuring the
 incorporation of [14C]glucose into an acid-insoluble polymer. The concentration of cilofungin
 that inhibits 50% of the enzyme activity (IC50) is then determined.[1]

Preclinical Development In Vitro Antifungal Activity

Cilofungin demonstrated potent in vitro activity primarily against Candida species, with notable efficacy against Candida albicans and Candida tropicalis. Its activity against other fungal genera, such as Aspergillus, was limited.

Fungal Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Candida albicans	≤0.03 - 2.5	0.12 - 0.62	0.25 - 1.25	[2][3]
Candida tropicalis	≤0.03 - 1.25	0.12 - 0.31	0.25 - 0.62	[2][3]
Candida parapsilosis	4 - >64	>16	>32	[2]
Candida glabrata	0.25 - >16	2.5 - 4	5 - 16	[2]
Candida krusei	8 - >64	>16	>32	[2]

Table 1: In Vitro Antifungal Activity of Cilofungin against Various Candida Species.



Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing:

The minimum inhibitory concentration (MIC) of cilofungin was typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications in earlier studies. A general protocol involves:

- Inoculum Preparation: A standardized suspension of fungal cells is prepared.
- Drug Dilution: Serial twofold dilutions of cilofungin are prepared in 96-well microtiter plates.
- Inoculation: The fungal inoculum is added to each well.
- Incubation: The plates are incubated at a specified temperature for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.

In Vivo Efficacy

Preclinical studies in animal models of disseminated candidiasis, primarily in rabbits and mice, demonstrated the in vivo efficacy of cilofungin.



Animal Model	Infection Model	Dosing Regimen	Outcome	Reference
Rabbit	Disseminated Candidiasis	25-50 mg/kg IV, twice daily	Reduced fungal burden in kidneys	[4]
Rabbit	Disseminated Candidiasis	Continuous IV infusion	Reduced fungal burden in kidneys, lungs, and spleen	[5]
Mouse	Disseminated Candidiasis	25-100 mg/kg/day	Increased survival and reduced kidney fungal counts	[6][7]

Table 2: Summary of In Vivo Efficacy Studies of Cilofungin.

Experimental Protocols

Murine Model of Disseminated Candidiasis:

- Animals: Immunocompetent or immunosuppressed mice (e.g., with cyclophosphamide) are used.
- Infection: A lethal or sublethal dose of Candida albicans is injected intravenously.
- Treatment: Treatment with cilofungin, administered intravenously or intraperitoneally, is initiated at a specified time post-infection.
- Endpoints: Efficacy is assessed by monitoring survival rates and by quantifying the fungal burden (colony-forming units) in target organs, such as the kidneys, at the end of the study. [6][7]

Pharmacokinetics and Toxicology

Pharmacokinetic studies in rabbits revealed that cilofungin has a short half-life and exhibits non-linear, saturable elimination. Continuous intravenous infusion resulted in higher and more



sustained plasma concentrations compared to intermittent bolus injections.[8]

Species	Dosing	Cmax (µg/mL)	t1/2 (hours)	Clearanc e	Volume of Distributi on	Referenc e
Rabbit	50 mg/kg IV bolus	297	~0.2	30 mL/min/kg	0.85 L/kg	[8]

Table 3: Preclinical Pharmacokinetic Parameters of Cilofungin.

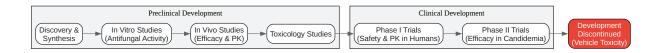
Preclinical toxicology studies in animals indicated that cilofungin was significantly less toxic than amphotericin B. However, a key issue that later plagued its development was the toxicity associated with the intravenous formulation vehicle. Early formulations used polyethylene glycol (PEG) as a solubilizing agent. Studies in rabbits showed that a formulation of cilofungin in 33% PEG was lethal, as was the vehicle alone.[5] A formulation in 26% PEG was better tolerated.[5] Specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) data from these early studies are not readily available in the published literature.

Clinical Development and Discontinuation

Cilofungin entered Phase I clinical trials in the late 1980s. While specific data from these trials are not extensively published, they likely established a preliminary safety and pharmacokinetic profile in humans.

The drug progressed to Phase II clinical trials for the treatment of candidemia. However, the development of cilofungin was halted during these trials. The primary reason for the discontinuation was the toxicity associated with the co-solvent used in the intravenous formulation, which was necessary due to cilofungin's poor water solubility.[9] The adverse effects were reportedly related to the vehicle and not the drug substance itself. The specific details of the Phase II trial design, including patient population, dosing regimens, and the nature of the observed toxicities, are not well-documented in publicly available sources. No clinical trial registration numbers (e.g., NCT numbers) are available for these early trials.





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Figure 3: Cilofungin Development and Discontinuation Timeline.

Conclusion

Cilofungin was a pioneering antifungal agent that paved the way for the development of the echinocandin class of drugs. Its targeted mechanism of action against the fungal cell wall represented a significant advancement in antifungal therapy. While preclinical studies demonstrated its potential, the challenges associated with its formulation and the toxicity of its intravenous vehicle ultimately led to the cessation of its clinical development. The story of cilofungin underscores the critical importance of drug formulation and delivery in the successful translation of a promising compound from the laboratory to the clinic. The lessons learned from the development of cilofungin undoubtedly contributed to the successful development of subsequent echinocandins, such as caspofungin, micafungin, and anidulafungin, which have become valuable assets in the management of invasive fungal infections.

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